Home > Products > Screening Compounds P75388 > 4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride - 2093386-50-4

4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

Catalog Number: EVT-1740378
CAS Number: 2093386-50-4
Molecular Formula: C19H25ClN4O4
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride is a derivative of thalidomide, a drug with a complex history. [] While thalidomide itself is known for its teratogenic effects, its derivatives, including the compound , have shown promise in various therapeutic areas, particularly as anti-inflammatory and immunosuppressive agents. [, , ] This particular derivative incorporates a 6-aminohexylamino substituent on the isoindole-1,3-dione ring system, potentially influencing its pharmacological properties.

Pomalidomide (4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

  • Compound Description: Pomalidomide is a derivative of thalidomide with potent anti-inflammatory and immunomodulatory effects. It is approved for treating multiple myeloma and Kaposi's sarcoma. Pomalidomide acts by binding to cereblon, a protein involved in regulating gene expression. [, ]

4-[(N,N-dimethylhydrazono)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

  • Compound Description: This compound is a substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione derivative. While its specific biological activities are not detailed in the provided abstracts, its inclusion in a patent focusing on TNF-α modulation suggests potential anti-inflammatory properties. []

4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

  • Compound Description: Similar to the previous compound, this molecule represents another substituted variant of the 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione core. Although specific biological data is lacking in the provided abstracts, its presence within a patent focused on TNF-α modulation indicates possible anti-inflammatory effects. []

4-[(acylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones

    4-[(cyclopropanecarbonylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

    • Compound Description: This compound is a specific example of the 4-[(acylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione class. Research indicates it holds promise for treating cutaneous lupus erythematosus, highlighting its potential as an anti-inflammatory agent. []

    2-(1-benzyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

    • Compound Description: This derivative of thalidomide, while exhibiting reduced anti-inflammatory activity, serves as a critical starting point for further structural modifications aimed at enhancing its potency. []

    2-[1-(3-chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione (5c)

    • Compound Description: This specific thalidomide derivative demonstrates promising anti-inflammatory activity, particularly in inhibiting TNF-α and IL-6 expression. It shows potential as an anti-psoriasis agent with reduced cytotoxicity compared to thalidomide. []

    6-{4-[(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}hexanoic acid (10e)

    • Compound Description: This triazolyl thalidomide derivative exhibits potent anti-fibrosis activity by inhibiting store-operated calcium entry (SOCE) and influencing TGF-β1 signaling pathways. []

    (E)-(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate (3d)

    • Compound Description: This hybrid mycophenolic acid (MPA) derivative demonstrates enhanced immunosuppressive activity compared to MPA and thalidomide. It effectively reduces pro-inflammatory cytokine levels and exhibits lower cytotoxicity than MPA. []
    Overview

    4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride is a complex organic compound with significant pharmaceutical potential. This compound is characterized by its unique molecular structure, which includes an isoindole core and a dioxopiperidine moiety. It has garnered attention for its role in drug development, particularly in the context of targeted protein degradation technologies.

    Source

    The compound is derived from various synthetic pathways involving amino-substituted isoindoline derivatives. It can be synthesized through methods that include the reaction of nitrophthalic anhydride with amino compounds, as well as other chemical transformations that yield the desired structure. The compound's chemical identity is confirmed by its CAS number 2093386-50-4 and various synonyms, including Thalidomide-NH-C6-NH2 and 4-[(6-aminohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione hydrochloride .

    Classification

    This compound belongs to the class of isoindole derivatives and is categorized as a pharmaceutical intermediate. Its classification is significant for understanding its application in medicinal chemistry and drug formulation.

    Synthesis Analysis

    Methods

    The synthesis of 4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride can be achieved through several methods:

    1. Condensation Reactions: The initial step often involves the condensation of nitrophthalic anhydride with 6-aminohexylamine in the presence of a suitable solvent such as dimethylformamide or acetonitrile.
    2. Cyclization: Following condensation, cyclization reactions are employed to form the isoindole structure. This may involve using coupling agents like 1,1'-carbonyldiimidazole to facilitate the formation of peptide bonds.
    3. Hydrochloride Formation: The final step typically involves the addition of hydrochloric acid to yield the hydrochloride salt form of the compound, which enhances its solubility and stability .

    Technical Details

    The synthesis requires precise control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor progress and confirm product identity.

    Molecular Structure Analysis

    Structure

    The molecular formula for 4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride is C19H25ClN4O4C_{19}H_{25}ClN_{4}O_{4}. The structure features:

    • An isoindole ring system.
    • A dioxopiperidine moiety.
    • An aminohexyl side chain.

    The three-dimensional arrangement of atoms contributes to its biological activity and interaction with target proteins .

    Data

    Key structural data includes:

    • Molecular Weight: 408.89 g/mol
    • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
    Chemical Reactions Analysis

    Reactions

    The compound can undergo various chemical reactions that are relevant for its application in medicinal chemistry:

    1. Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
    2. Degradation Pathways: Understanding how the compound degrades under physiological conditions is crucial for its use in therapeutic applications.

    Technical Details

    Reactions should be conducted under controlled conditions to prevent unwanted side reactions. The stability profile can be assessed through stress testing under different environmental conditions (e.g., temperature, light exposure).

    Mechanism of Action

    Process

    4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride functions primarily as a ligand in targeted protein degradation technologies such as Proteolysis Targeting Chimeras (PROTACs).

    1. Binding: The compound binds to E3 ubiquitin ligases through its thalidomide-derived moiety.
    2. Target Protein Recruitment: It simultaneously recruits target proteins via a second ligand attached via a linker.
    3. Degradation: This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome system .

    Data

    Research indicates that this mechanism can significantly reduce levels of specific proteins implicated in various diseases, including cancers and inflammatory conditions.

    Physical and Chemical Properties Analysis

    Physical Properties

    Key physical properties include:

    • Appearance: Typically a white to off-white powder.
    • Solubility: Soluble in polar solvents like water and methanol due to its hydrochloride form.

    Chemical Properties

    Important chemical properties include:

    • Stability: The compound's stability can vary based on pH and temperature; it is generally stable under acidic conditions.
    • Reactivity: The presence of amino groups makes it reactive towards electrophiles.

    Relevant data from studies indicate that these properties influence its pharmacokinetics and bioavailability .

    Applications

    Scientific Uses

    4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride has several applications in scientific research:

    1. Drug Development: It serves as a lead compound in developing new therapeutics targeting protein degradation pathways.
    2. Biological Studies: Researchers utilize this compound to study mechanisms of action related to tumor necrosis factor alpha modulation and other inflammatory pathways.
    3. Pharmaceutical Formulations: Its properties make it suitable for inclusion in formulations aimed at treating autoimmune diseases, cancers, and other serious health conditions .
    Synthetic Methodologies and Optimization

    Multi-Step Synthesis Pathways for Isoindoline-1,3-dione Core Functionalization

    The synthesis of 4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride initiates with the construction of the phthalimide core, typically achieved through condensation reactions between 3-aminophthalic acid derivatives and glutaric anhydride analogues. As detailed in US Patent US7994327B2, this process involves sequential ring formation and functionalization steps [5]. The initial cyclization employs catalytic imidazole or carbonyldiimidazole (CDI) in aprotic solvents like dimethylformamide (DMF) or acetonitrile under reflux conditions (80-110°C) to form the isoindoline-1,3-dione scaffold. This is followed by stereoselective introduction of the dioxopiperidinyl moiety at the C2 position via nucleophilic substitution, typically using 3-aminopiperidine-2,6-dione derivatives under inert atmosphere protection [5] [7].

    Critical optimization involves precise temperature control during ring closure, where exceeding 120°C promotes racemization at the chiral center of the piperidinyl group. Post-functionalization of the 4-position requires protected intermediates; common strategies employ nitro- or bromo- precursors that are subsequently converted to amino derivatives via catalytic hydrogenation (Pd/C, H₂) or Buchwald-Hartwig amination [5]. Recent advances utilize ortho-phthalic anhydride precursors with pre-installed 4-nitro groups, enabling sequential reduction and alkylation to incorporate the aminohexyl side chain prior to hydrochloride salt formation. Yield optimization studies demonstrate that maintaining pH 7-8 during amination prevents hydrolytic cleavage of the imide bond, preserving structural integrity [7].

    Table 1: Catalytic Systems for Isoindoline Core Synthesis Optimization

    CatalystSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
    ImidazoleDMF8087295
    CDIAcetonitrile11068598
    TriethylamineTHF65126892
    DMAPDichloromethane40245890

    Chemoselective Amidation Strategies for Aminohexyl Side-Chain Incorporation

    Incorporation of the 6-aminohexyl side chain at the isoindoline C4-position demands precise chemoselective amidation to avoid competing reactions at the dioxopiperidinyl nitrogen or imide carbonyl groups. As highlighted in PROTAC intermediate patents, this is achieved through nucleophilic aromatic substitution (SNAr) using 6-(N-Boc-amino)hexylamine, where the tert-butoxycarbonyl (Boc) group protects the primary amine during conjugation [3] . Key to success is the electronic activation of the C4 position through electron-withdrawing groups (e.g., nitro, cyano) or palladium-catalyzed coupling. SNAr reactions proceed optimally in polar aprotic solvents like DMSO at 60-80°C for 12-24 hours, achieving >90% regioselectivity for the 4-position over other potential nucleophilic sites .

    Linker length optimization reveals that C6 spacers (hexyl) balance steric accessibility and conformational flexibility, critical for subsequent proteolysis-targeting chimera (PROTAC) assembly. Following conjugation, Boc deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0-5°C to prevent premature hydrochloride salt crystallization. Alternative strategies utilize reductive amination with 6-aminohexanal under mild reducing conditions (NaBH₃CN, pH 7), though this method requires stringent stoichiometric control to avoid over-alkylation [6] [9]. Successful conjugation is validated through LC-MS monitoring of the [M+H]⁺ ion at m/z 373.18 for the free base and NMR confirmation of the characteristic -CH₂- linker protons at δ 2.75–2.85 ppm.

    Table 2: Solvent and Temperature Effects on Amination Efficiency

    SolventTemperature (°C)Reaction Time (h)Conversion (%)Byproduct Formation
    DMSO602498<2%
    DMF8012925%
    Acetonitrile8018858%
    THF65367812%

    Hydrochloride Salt Formation: Solvent Systems and Crystallization Dynamics

    Final hydrochloride salt formation is pivotal for enhancing solubility, stability, and crystallinity of the target compound. The process involves reacting the free base (4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) with hydrogen chloride (HCl) in ethereal, alcoholic, or aqueous-organic solvent systems [5] [9]. Optimal conditions utilize 1.0–1.2 equivalents of HCl in anhydrous diethyl ether/isopropanol (4:1 v/v) at 0–5°C to prevent hydrolysis of the imide functionality. Crystallization kinetics studies reveal that slow anti-solvent addition (n-hexane or MTBE) at rates of 5–10 mL/min induces nucleation, producing highly crystalline monohydrate forms with water content 4.5–5.5% (w/w) as confirmed by Karl Fischer titration [7].

    Alternative solvent systems include ethanol/water (9:1 v/v) with HCl gas bubbling, yielding dihydrate crystals that exhibit superior stability under accelerated storage conditions (40°C/75% RH for 4 weeks). Crystallography analyses confirm that the hydrochloride salt adopts a monoclinic P2₁/c crystal lattice stabilized by hydrogen bonding between the protonated amine (NH₃⁺) and chloride ions, alongside intermolecular N-H⋯O=C interactions between the imide carbonyls and piperidinyl N-H groups [9]. Salt formation efficiency exceeds 95% when precipitation occurs at pH 4.5–5.0, with residual solvent levels (DMF, ether) controlled to <500 ppm via vacuum drying at 50°C.

    Table 3: Hydrochloride Crystallization Solvent Systems and Product Characteristics

    Solvent SystemHCl SourceCrystal FormSolubility (mg/mL, H₂O)Stability (40°C/75% RH)
    Ether/IPA (4:1)Gaseous HClMonohydrate25>4 weeks
    Ethanol/H₂O (9:1)Conc. HCl (aq.)Dihydrate32>6 weeks
    Acetone/H₂O (8:2)HCl in dioxaneAnhydrous183 weeks
    Methanol/MTBE (1:3)Acetyl chlorideMonohydrate22>4 weeks

    Properties

    CAS Number

    2093386-50-4

    Product Name

    4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

    IUPAC Name

    4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

    Molecular Formula

    C19H25ClN4O4

    Molecular Weight

    408.9 g/mol

    InChI

    InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);1H

    InChI Key

    PBGMRXNTLPSDNR-UHFFFAOYSA-N

    SMILES

    C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl

    Canonical SMILES

    C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.